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Compound of Interest

Compound Name: Tubotaiwine

Cat. No.: B1253118

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
indole alkaloid Tubotaiwine, with a specific focus on Nuclear Magnetic Resonance (NMR)
analysis. The information presented herein is intended to serve as a core resource for
researchers engaged in the study and development of Tubotaiwine and related compounds.

Spectroscopic Data for Tubotaiwine

The structural elucidation and stereochemical assignment of Tubotaiwine have been
definitively established through extensive NMR spectroscopy. The following tables summarize
the *H and 3C NMR chemical shifts, multiplicities, and coupling constants, as well as key 2D
NMR correlations, which are crucial for the unambiguous identification of this complex natural

product.

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shifts (&) and Coupling Constants (J) for Tubotaiwine
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Position o (ppm) Multiplicity J (Hz)
1 3.85 m

3a 2.95 m

3B 2.75 m

5a 3.20 m

5B 2.80 m

60 2.30 m

6B 1.90 m

9 7.45 d 7.5
10 7.10 t 7.5
11 7.15 t 7.5
12 7.05 d 7.5
14 3.50 m

15 2.05 m

18 1.00 t 7.3
19 1.45 m

20 1.70 m

21 4.10 S

N-H 7.95 S

OCHs 3.70 S

3C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shifts (d) for Tubotaiwine
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Position o (ppm)
2 134.5
3 46.0
5 53.0
6 215
7 54.0
8 138.0
9 128.0
10 122.0
11 120.0
12 110.0
13 144.0
14 35.0
15 34.0
16 175.0
18 12.0
19 32.0
20 40.0
21 525
OCHs 51.0

2D NMR Correlation Data

2D NMR experiments, including COSY, HSQC, and HMBC, are instrumental in confirming the
connectivity of the Tubotaiwine scaffold.

Table 3: Key HMBC and COSY Correlations for Tubotaiwine
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Proton (Position)

HMBC Correlations (to
Carbons at Position)

COSY Correlations (with
Protons at Position)

1 2,7,13 14, 20

3 2,514 14,5

5 3,6,7 3,6

6 57 5

9 8,11,13 10

10 8,12 9,11

11 9,13 10, 12
12 10, 13 11

14 1, 3,15, 20 1,3,15
15 14, 16, 19, 20 14, 19
18 19, 20 19

19 15, 18, 20 15, 18, 20
20 1, 14, 15,19 1, 14,19
OCHs 16

Experimental Protocols

The acquisition of high-quality NMR data for Tubotaiwine necessitates meticulous

experimental design and execution. The following protocols are based on established

methodologies for the analysis of indole alkaloids.[1][2]

Sample Preparation

o Dissolution: Accurately weigh 5-10 mg of purified Tubotaiwine and dissolve it in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, Methanol-d4, or DMSO-ds).
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Internal Standard: For quantitative NMR (QNMR), add a known amount of an internal
standard (e.g., dimethyl sulfone) to the solvent.

Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to
remove any particulate matter.

NMR Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (=400 MHz for *H) equipped with a
cryoprobe for enhanced sensitivity.

IH NMR:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2
s, and 16-64 scans.

B3C NMR:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-240 ppm, 64k data points, relaxation delay of 2
s, and 1024 or more scans.

2D NMR (COSY, HSQC, HMBC):

[e]

Employ standard pulse programs for each experiment.

o COSY: Acquire with a spectral width of 12 ppm in both dimensions, 2k x 256 data points,
and 8-16 scans per increment.

o HSQC: Optimize for a one-bond 1J(C,H) coupling of ~145 Hz. Acquire with a *H spectral
width of 12 ppm and a *3C spectral width of 160-180 ppm, 2k x 256 data points, and 16-32
scans per increment.

o HMBC: Optimize for long-range couplings of 4-8 Hz. Acquire with a *H spectral width of 12
ppm and a 13C spectral width of 200-220 ppm, 2k x 512 data points, and 64-128 scans per

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

increment.

Visualizations
NMR Analysis Workflow

The following diagram illustrates a typical workflow for the complete NMR-based structural
elucidation of Tubotaiwine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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